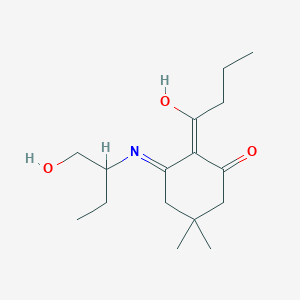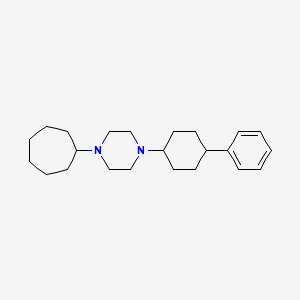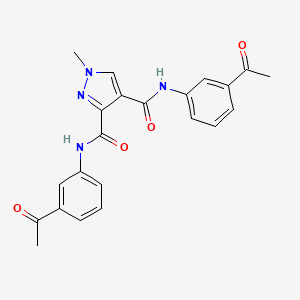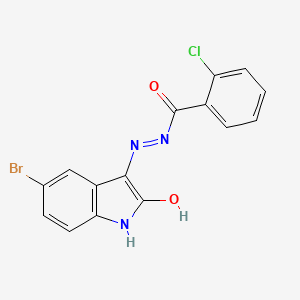
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, imino, and carbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclohexanone core: Starting with a cyclohexanone derivative, the core structure is formed through aldol condensation reactions.
Introduction of the hydroxyl and imino groups: The hydroxyl and imino groups are introduced via nucleophilic addition reactions, often using reagents such as hydroxylamine and butanone.
Final condensation: The final product is obtained through a series of condensation reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The imino group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted cyclohexanone derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its unique reactivity and potential as a catalyst in organic reactions.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine:
- Potential applications in drug development, particularly for targeting specific enzymes or receptors.
Industry:
- Used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Pathways involved may include inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxyethylidene)-5,5-dimethylcyclohexan-1-one
- (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxypropylidene)-5,5-dimethylcyclohexan-1-one
Comparison:
Structural Differences: The main differences lie in the substituents on the cyclohexanone ring, which can affect the compound’s reactivity and properties.
Reactivity: The presence of different substituents can lead to variations in the compound’s reactivity, particularly in terms of oxidation and reduction reactions.
Applications: While similar compounds may have overlapping applications, the specific functional groups in (2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one may confer unique properties that make it more suitable for certain applications, such as targeted drug development or specific industrial processes.
Eigenschaften
IUPAC Name |
(2E)-3-(1-hydroxybutan-2-ylimino)-2-(1-hydroxybutylidene)-5,5-dimethylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3/c1-5-7-13(19)15-12(17-11(6-2)10-18)8-16(3,4)9-14(15)20/h11,18-19H,5-10H2,1-4H3/b15-13+,17-12? |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCSFSJRCCNKJD-QXVZLFLVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=C1C(=NC(CC)CO)CC(CC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C(=C\1/C(=NC(CC)CO)CC(CC1=O)(C)C)/O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(6-methoxy-2-naphthyl){1-[(1-oxido-3-pyridinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6125867.png)
![1-[4-(2,6-Dimethoxyphenoxy)butyl]-3,4-dimethylpiperidine;hydrochloride](/img/structure/B6125871.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,5-dimethyl-2-pyrazinecarboxamide](/img/structure/B6125878.png)

![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B6125885.png)
![3-(1-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)-4-methyl-1,2,5-oxadiazole](/img/structure/B6125895.png)

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)

![2-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B6125933.png)
![5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-pyridinamine](/img/structure/B6125940.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
